B613659 Boc-phe-N-carboxyanhydride CAS No. 142955-51-9

Boc-phe-N-carboxyanhydride

Cat. No. B613659
M. Wt: 291.3
InChI Key:
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Description

Boc-phe-N-carboxyanhydride is a chemical compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 . It is used for research and development purposes .


Synthesis Analysis

Boc-phe-N-carboxyanhydride can be synthesized from amino acids and CO2 using n-propylphosphonic anhydride . The synthesis of N-carboxyanhydrides (NCAs) directly from amino acids and CO2 is considered more environmentally friendly than conventional methods, which often use the highly poisonous gas phosgene . The synthesis of phosphate-functionalized amino acid N-carboxyanhydride (NCA) has also been reported .


Molecular Structure Analysis

The molecular structure of Boc-phe-N-carboxyanhydride consists of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .

Scientific Research Applications

  • Nanostructure Development in Biomaterial Chemistry : Boc-Phe-NCA plays a significant role in the self-assembly of diphenylalanine motifs, leading to unique nanostructures with potential applications in biomaterial chemistry, sensors, and bioelectronics. This self-assembly process can create tubular, vesicular, or fibrillar morphologies, useful in engineering functional nano-architectures (Datta, Tiwari, & Ganesh, 2018).

  • Synthesis of Pseudopeptides : Boc-Phe-NCA has been utilized in the synthesis of Phe-Gly dipeptidomimetics. These are essential in constructing pseudopeptides, which have applications in studying the interactions and functions of biologically active peptides (Borg et al., 1999).

  • Peptide Coupling Methods : Comparative studies of peptide coupling reactions have shown that Boc-Phe-NCA is effective in producing high yields of certain peptides, particularly under specific conditions like prolonged reaction times or elevated temperatures. This has implications for peptide synthesis and drug development (Spencer, Antonenko, Delaet, & Goodman, 2009).

  • Environmentally Friendly Peptide Synthesis : Boc-Phe-NCA has been applied in the green synthesis of peptides, such as Leu-enkephalin, using ball-milling techniques. This represents an environmentally benign approach to peptide bond synthesis (Bonnamour, Métro, Martínez, & Lamaty, 2013).

  • Synthesis of Block Copolymers : Boc-Phe-NCA has been used in the synthesis of block copolymers, such as poly(L-lactide)-b-poly(L-lysine), which have potential applications in the field of biomaterials (Fan, Chen, Tanaka, & Tateishi, 2005).

  • Chromatographic Separation : It has been used in the preparation of methacrylic acid copolymer beads for the chromatographic separation of Boc-d,l-Phe, showcasing its utility in analytical chemistry (Ansell & Mosbach, 1997).

  • Self-Assembly in Polymer Science : Boc-Phe-NCA has been involved in the synthesis of amphiphilic multiarm copolymers, demonstrating its role in the field of polymer science and self-assembly of micelles (Wang et al., 2011).

Safety And Hazards

Boc-phe-N-carboxyanhydride can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical help .

Future Directions

The remarkable rate acceleration of the cooperative covalent polymerization (CCP) of N-carboxyanhydrides (NCAs) offers a promising strategy for the efficient synthesis of polypeptide materials . This fast kinetics outpaces various side reactions during the polymerization process, facilitating the synthesis of high-molecular-weight polypeptide materials and multiblock copolypeptides . The accelerated polymerization also enables the synthesis of polypeptides in the presence of an aqueous phase, which

properties

IUPAC Name

tert-butyl (4S)-4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(12(17)20-13(16)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGBEMRROYABSH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144371
Record name 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-phe-N-carboxyanhydride

CAS RN

142955-51-9
Record name 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142955-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ter-Butyloxycarbonyl-L-Phenylalanine N-carboxy anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
K Shreder, L Zhang, T Dang, TL Yaksh… - Journal of medicinal …, 1998 - ACS Publications
… This amine was obtained from the ring opening of Boc-Phe-N-carboxyanhydride with N-methylethylenediamine. The resulting secondary amine nucleophile was used to ring-open Cbz-…
Number of citations: 26 pubs.acs.org
R Koga, Y Miyoshi, Y Sato, M Mita, R Konno… - … of Chromatography A, 2016 - Elsevier
… the reversed-phase HPLC, a so-called indirect enantiomer separation method using the urethane-protected amino acid N-carboxyanhydrides, such as Boc-Phe-N-carboxyanhydride, as …
Number of citations: 32 www.sciencedirect.com
H Codes - The Journal of Organic Chemistry, 1964 - chemicalbook.com
(S)-4-Methyl-2, 5-oxazolidonedione is also known as N-Carboxy anhydrides. The Fuchs-Farthing method, reported in 1922, was the only practical method for preparing (S)-4-Methyl-2, 5…
Number of citations: 2 www.chemicalbook.com

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